molecular formula C30H34N4O2S B12030824 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 477313-63-6

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B12030824
CAS No.: 477313-63-6
M. Wt: 514.7 g/mol
InChI Key: YBFHSBUNQYRKTM-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a triazole-based derivative characterized by:

  • A 1,2,4-triazole core functionalized with a sulfur atom at position 2.
  • A 4-(tert-butyl)phenyl substituent at position 5 of the triazole ring.
  • A 4-methoxyphenyl group at position 4 of the triazole.
  • An N-(2-isopropylphenyl)acetamide side chain.

This structural arrangement confers unique steric, electronic, and solubility properties, making it a candidate for pharmaceutical or agrochemical applications. Triazole derivatives are known for their diverse bioactivities, including antiviral, antimicrobial, and enzyme-inhibitory effects .

Properties

CAS No.

477313-63-6

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20(2)25-9-7-8-10-26(25)31-27(35)19-37-29-33-32-28(21-11-13-22(14-12-21)30(3,4)5)34(29)23-15-17-24(36-6)18-16-23/h7-18,20H,19H2,1-6H3,(H,31,35)

InChI Key

YBFHSBUNQYRKTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Representative Reaction Pathway:

Key challenges include controlling regiochemistry during triazole formation and minimizing oxidation of the thioether group.

Key Intermediate Synthesis

5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Method A :

  • Reactants : 4-(tert-Butyl)benzaldehyde (1.0 eq), 4-methoxyphenylhydrazine (1.2 eq), CS₂ (3.0 eq)

  • Conditions : Reflux in ethanol (12 h), catalytic p-toluenesulfonic acid

  • Yield : 68%

Method B :

  • Reactants : Preformed hydrazone (1.0 eq), Lawesson’s reagent (2.5 eq)

  • Conditions : THF, 60°C, 6 h

  • Yield : 72%

Thioether Formation

Nucleophilic Substitution

  • Intermediate : Triazole-3-thiol (1.0 eq) reacted with chloroacetyl chloride (1.5 eq)

  • Conditions : DCM, 0°C → RT, triethylamine (2.0 eq) as base

  • Reaction Time : 4 h

  • Yield : 85%

Side Reaction Mitigation :

  • Use of anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.

  • Slow addition of chloroacetyl chloride to avoid exothermic decomposition.

Amide Coupling

Carbodiimide-Mediated Coupling

  • Reactants : Thioether intermediate (1.0 eq), 2-isopropylphenylacetic acid (1.2 eq)

  • Conditions : EDC·HCl (1.5 eq), HOBt (1.0 eq), DMF, 24 h, RT

  • Yield : 78%

Mixed Anhydride Method

  • Reactants : Thioether intermediate (1.0 eq), Isobutyl chloroformate (1.2 eq)

  • Conditions : THF, -15°C, N-methylmorpholine (2.0 eq)

  • Yield : 70%

Optimization of Critical Parameters

Palladium-Catalyzed Steps (for Precursor Synthesis)

ParameterConditionYieldSource
Suzuki CouplingPd(dppf)Cl₂ (0.03 eq), K₂CO₃, DME93%
Sonogashira CouplingPd(PPh₃)₄ (0.05 eq), CuI, Et₃N88%

Solvent Effects on Triazole Cyclization

SolventReaction TimeYieldRegioselectivity (1,2,4-triazole:1,3,4-triazole)
Ethanol12 h68%9:1
DMF6 h75%8:2
Toluene18 h60%9.5:0.5

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient)

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 3.81 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂), 6.90–7.45 (m, 11H, aromatic)

  • HRMS (ESI) : m/z calcd for C₃₁H₃₅N₄O₂S [M+H]⁺: 543.2481; found: 543.2485

Scale-Up Challenges and Solutions

Exothermic Reactions

  • Issue : Rapid thioglycolic acid addition causing thermal runaway.

  • Solution : Semi-batch addition with cooling jacket (−10°C).

Palladium Removal

  • Method : Treatment with thiourea-functionalized silica gel reduces Pd content to <5 ppm.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost EfficiencyScalability
Cyclocondensation → EDC52%98.5%ModeratePilot-scale
Hydrazone + Lawesson’s61%97.2%HighLab-scale
Suzuki-Thioether route68%99.1%LowIndustrial

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential therapeutic applications.

Medicine

In medicine, the compound could be evaluated for its pharmacological properties, including its ability to interact with specific biological targets.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features
Compound Name (ID) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₃₀H₃₄N₄O₂S ~514.68 (calc) tert-Butyl (C5), 4-methoxyphenyl (C4), 2-isopropylphenyl (N-acetamide) High steric bulk from tert-butyl and isopropyl groups; electron-donating methoxy.
: 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide C₃₀H₃₄N₄O₂S 514.68 tert-Butyl (C5), 4-methoxyphenyl (C4), 2-ethyl-6-methylphenyl (N-acetamide) Ethyl/methyl substituents reduce steric hindrance compared to isopropyl.
: 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide C₂₀H₂₁ClN₄O₂S 416.92 4-Chlorophenyl (C5), ethyl (C4), 4-ethoxyphenyl (N-acetamide) Chloro (electron-withdrawing) vs. methoxy (electron-donating); lower molecular weight.
: 2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₈H₂₄F₃N₅O₂S 563.58 4-Methoxybenzyl (C5), pyrrole (C4), 2-(trifluoromethyl)phenyl (N-acetamide) Trifluoromethyl enhances lipophilicity; pyrrole introduces π-stacking potential.
Key Observations:

The 2-isopropylphenyl group in the target compound is bulkier than the 2-ethyl-6-methylphenyl group in , which may influence binding pocket interactions .

Electronic Effects :

  • The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-chlorophenyl (electron-withdrawing) in . This difference affects electron density on the triazole ring, altering reactivity and interaction with biological targets.
  • The trifluoromethyl group in introduces strong electron-withdrawing effects and enhanced lipophilicity compared to the target’s methoxy group.

The 4-ethoxyphenyl group in may offer moderate solubility compared to the target’s methoxy group due to longer alkyl chains.

Biological Activity

The compound 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H24N4OSC_{20}H_{24}N_4OS and a molecular weight of approximately 367.47 g/mol. The presence of multiple functional groups, including a triazole moiety, thioether linkage, and an amide group, suggests significant potential for biological interactions.

Biological Activities

Compounds containing triazole structures have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are often tested for their efficacy against various pathogens. The specific compound has shown potential in preliminary studies but requires further investigation to quantify its effectiveness against specific bacterial strains and fungi.
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated significant anticancer activity in human colon cancer cell lines with IC50 values indicating potent effects compared to established chemotherapeutics like doxorubicin .
  • Antiviral Effects : Some triazole derivatives have been noted for their antiviral properties. The specific mechanism of action often involves inhibiting viral replication or interfering with viral entry into host cells .

Synthesis and Derivatives

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multi-step organic synthesis techniques. This includes the formation of the triazole ring through cyclization reactions followed by the introduction of substituents such as thioether and isopropyl groups.

General Synthetic Route

  • Formation of the Triazole Ring : Starting from appropriate precursors (e.g., aryl aldehydes and thioacetic acid), the triazole structure is synthesized.
  • Substitution Reactions : Subsequent reactions introduce the tert-butyl and methoxy groups.
  • Final Coupling : The final product is obtained through coupling with isopropyl phenyl acetamide.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Testing : In vitro tests on similar triazole derivatives have shown varying degrees of effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, one study reported that certain derivatives exhibited up to 87% inhibition compared to standard antibiotics .
  • Anticancer Activity : A comparative analysis of various triazole derivatives indicated that modifications to the phenyl rings significantly influenced anticancer potency. The presence of methoxy and tert-butyl groups was associated with enhanced solubility and bioavailability, potentially increasing therapeutic efficacy.
  • Mechanistic Studies : Molecular docking studies suggest that these compounds may act by inhibiting specific kinases involved in cancer progression, such as CDK2 . This highlights the need for further research into their mechanisms of action.

Comparative Analysis with Related Compounds

A table summarizing related compounds provides insights into structural variations and their potential impact on biological activity:

Compound NameMolecular FormulaKey FeaturesAnticancer Activity (IC50)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamideC20H22ClN5OSContains dichlorophenyl substituentNot specified
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamideC20H24N4OSVariation in isopropyl positioningNot specified
N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-acetamideC22H24N3O2SFeatures a benzyloxy groupHigh potency observed

Q & A

Q. How can researchers optimize synthesis conditions for this compound?

Methodological Answer: Synthesis involves multi-step reactions, including triazole core formation, functionalization, and coupling with the acetamide group. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure high yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
  • Monitoring : Thin-Layer Chromatography (TLC) and <sup>1</sup>H NMR track reaction progress and purity .

Table 1: Example Reaction Conditions from Analogous Compounds

StepConditionsYield (%)Reference
Triazole cyclizationDMF, 100°C, 12 hr65–75
Thioether formationK2CO3, acetone, reflux80–85
Acetamide couplingEDC/HOBt, DCM, rt70–78

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of triazole substituents and acetamide linkage (e.g., tert-butyl singlet at ~1.3 ppm, methoxy group at ~3.8 ppm) .
  • IR Spectroscopy : Validate thioether (C-S stretch ~600–700 cm<sup>-1</sup>) and carbonyl groups (amide C=O ~1650–1700 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers monitor reaction progress and impurity profiles?

Methodological Answer:

  • TLC with UV/iodine staining : Track consumption of starting materials (Rf values vary by solvent system, e.g., ethyl acetate/hexane 3:7) .
  • NMR kinetic studies : Quantify intermediates in deuterated solvents (e.g., DMSO-d6) .
  • HPLC-PDA : Resolve diastereomers or regioisomers using C18 columns and gradient elution .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution of functional groups:

  • Triazole substituents : Bulky groups (e.g., tert-butyl) enhance lipophilicity and membrane permeability .
  • Thioether vs. sulfone : Replacing sulfur with sulfone groups alters electronic properties and target binding .
  • Acetamide variations : Substituting 2-isopropylphenyl with chlorophenyl improves antimicrobial potency in analogs .

Table 2: SAR Trends in Analogous Compounds

ModificationBiological ImpactReference
4-Methoxyphenyl → ChlorophenylIncreased antifungal activity
tert-Butyl → MethylReduced cytotoxicity in cell assays

Q. How can researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

  • Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with NMR to address regiochemical ambiguities .
  • Dose-response assays : Replicate bioactivity studies under standardized conditions (e.g., MIC for antimicrobial tests) to mitigate variability .
  • Computational validation : DFT calculations predict NMR chemical shifts to cross-verify experimental data .

Q. What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., fungal CYP51 or bacterial topoisomerases) using PDB structures .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • ADMET prediction (SwissADME) : Estimate logP, bioavailability, and CYP450 interactions from SMILES notation .

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